molecular formula C13H13NO3 B2552506 Ethyl 5-acetyl-1H-indole-2-carboxylate CAS No. 31380-56-0

Ethyl 5-acetyl-1H-indole-2-carboxylate

Cat. No.: B2552506
CAS No.: 31380-56-0
M. Wt: 231.251
InChI Key: VZMCGCQUHGLKMY-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethyl acetoacetate under acidic or basic conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated indole derivatives .

Scientific Research Applications

Ethyl 5-acetyl-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 5-acetyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific acetyl and ethyl ester functional groups, which confer distinct chemical properties and biological activities compared to other indole derivatives.

Properties

IUPAC Name

ethyl 5-acetyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-7-10-6-9(8(2)15)4-5-11(10)14-12/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMCGCQUHGLKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aluminum chloride (7.75 g, 0.058 mol) was suspended in 200 ml of anhydrous dichloroethane at room temp. followed by a slow addition of acetic anhydride (2.74 mL, 0.03 mol). The mixture was stirred at room temp for 10 minutes after which, 1H-indole-2-carboxylic acid ethyl ester (1b, 5.0 g, 0.0264 mol) was added as a solution in 15 mL of dichloroethane. The reaction mixture was stirred under nitrogen at 40° C. for 10 h. The reaction was quenched with an ice-water mixture and the organic layer was washed with water (3×). The organic phase was dried over anh. Na2SO4, filtered and concentrated in vacuo. Chromatography on SiO2 (4% Ethyl acetate/96% CH2Cl2) provided 3.2 g of 3-acetyl-1H-indole-2-carboxylic acid ethyl ester 2b (52%) and 770 mg of 5-acetyl-1H-indole-2-carboxylic acid ethyl ester 3b (13%).
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

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